molecular formula C6H10F2O2 B2758796 3,3-Difluoro-4-methylpentanoic acid CAS No. 1550969-56-6

3,3-Difluoro-4-methylpentanoic acid

Cat. No.: B2758796
CAS No.: 1550969-56-6
M. Wt: 152.141
InChI Key: IQNXBGWKQCXXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-4-methylpentanoic acid is an organic compound with the molecular formula C6H10F2O2 It is characterized by the presence of two fluorine atoms and a methyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-methylpentanoic acid typically involves the introduction of fluorine atoms into the pentanoic acid structure. One common method is the electrophilic fluorination of 4-methylpentanoic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high yield and purity of the final product, often requiring multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

3,3-Difluoro-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-methylpentanoic acid involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of specific enzymes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoropentanoic acid
  • 4-Methylpentanoic acid
  • 3-Fluoro-4-methylpentanoic acid

Uniqueness

3,3-Difluoro-4-methylpentanoic acid is unique due to the presence of two fluorine atoms at the same carbon, which can significantly alter its chemical and physical properties compared to its analogs. This dual fluorination can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in pharmaceutical and industrial applications.

Biological Activity

3,3-Difluoro-4-methylpentanoic acid is a fluorinated derivative of pentanoic acid that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structural features, particularly the presence of fluorine atoms, enhance its biological activity and interaction with biomolecules. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C6H11F2O2C_6H_{11}F_2O_2. The presence of two fluorine atoms contributes to its lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atoms enhance the compound's ability to penetrate biological membranes and interact with enzymes. This interaction can lead to modulation of metabolic pathways and influence enzyme kinetics.

Key Mechanisms:

  • Enhanced Lipophilicity: The fluorine substitution increases the compound's affinity for lipid membranes.
  • Enzyme Interaction: Potential inhibitory or stimulatory effects on enzymes involved in metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Some studies suggest that fluorinated compounds can exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts.
  • Antiviral Properties: Similar compounds have shown promise in antiviral applications, particularly against influenza viruses .
  • Metabolic Effects: The compound may influence metabolic pathways due to its structural characteristics.

Antimicrobial Activity

A study exploring the antimicrobial properties of fluorinated fatty acids found that compounds similar to this compound demonstrated significant inhibitory effects against various bacterial strains. The study suggested that the introduction of fluorine could enhance the binding affinity to bacterial membranes.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundTwo fluorine atoms; methyl groupPotential antimicrobial and antiviral properties
2-Amino-2,2-difluoro-4-methylpentanoic acidAmino group; two fluorine atomsEnhanced binding affinity; potential metabolic effects
3-Amino-4-methylpentanoic acidLacks fluorine; amino groupDifferent chemical properties affecting biological activity

Properties

IUPAC Name

3,3-difluoro-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-4(2)6(7,8)3-5(9)10/h4H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNXBGWKQCXXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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